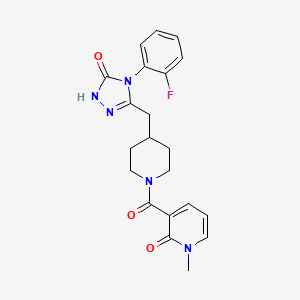
3-(4-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This usually involves providing the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and reaction conditions.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.Chemical Reactions Analysis
This involves studying the reactivity of the compound. What types of reactions does it undergo? What are the products of these reactions?Physical And Chemical Properties Analysis
This involves detailing properties like melting point, boiling point, solubility, stability, etc.科学的研究の応用
PET Imaging of Brain Enzymes
Kumata et al. (2015) developed a compound closely related to the specified chemical, known as [(11)C]MFTC, for positron emission tomography (PET) imaging of fatty acid amide hydrolase (FAAH) in rat and monkey brains. This compound is promising for visualizing FAAH in the brain, which is significant for understanding various neurological conditions (Kumata et al., 2015).
Antagonist Activity Research
Watanabe et al. (1992) synthesized derivatives including elements similar to the specified chemical and tested them for 5-HT2 and alpha 1 receptor antagonist activity. They found that some derivatives had potent antagonist activity, which is useful for understanding and potentially treating certain psychiatric disorders (Watanabe et al., 1992).
Analysis of Intermolecular Interactions
Shukla et al. (2017) synthesized and characterized biologically active derivatives of 1,2,4 triazoles, including structures similar to the specified compound. They analyzed intermolecular interactions in these structures, which is important for understanding how these compounds may interact in biological systems (Shukla et al., 2017).
Novel Synthesis Pathways
Wittmann et al. (2006) explored novel synthetic pathways leading to 4-fluoropyridines, which include components similar to the specified chemical. This research contributes to the development of new synthetic methods for related compounds (Wittmann et al., 2006).
Study of Sigma Ligands
Perregaard et al. (1995) synthesized compounds including elements similar to the specified chemical, focusing on sigma ligands with affinity for sigma 1 and sigma 2 binding sites. This research is valuable for the development of drugs targeting these receptor sites (Perregaard et al., 1995).
Antimycobacterial Research
Kumar et al. (2008) described the synthesis of spiro-piperidin-4-ones, including structures similar to the specified chemical, and evaluated their activity against Mycobacterium tuberculosis. This research is significant for developing new treatments for tuberculosis (Kumar et al., 2008).
Safety And Hazards
This involves detailing any known hazards associated with the compound, as well as appropriate safety precautions when handling it.
将来の方向性
This could involve potential applications of the compound, or areas where further research is needed.
I hope this helps! If you have any specific questions about these steps, feel free to ask!
特性
IUPAC Name |
3-[4-[[4-(2-fluorophenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O3/c1-25-10-4-5-15(19(25)28)20(29)26-11-8-14(9-12-26)13-18-23-24-21(30)27(18)17-7-3-2-6-16(17)22/h2-7,10,14H,8-9,11-13H2,1H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFAKYOPSSOAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CC3=NNC(=O)N3C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2962803.png)
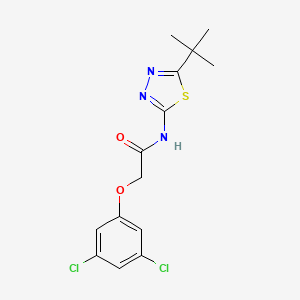
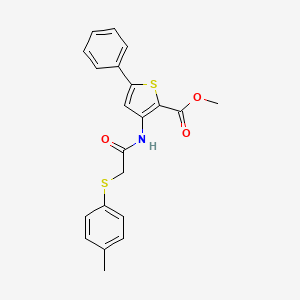
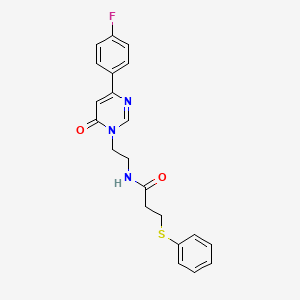
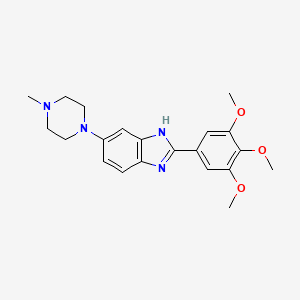
![{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B2962813.png)

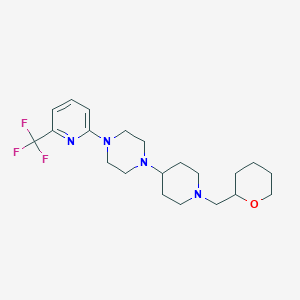
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2962818.png)
![N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2962819.png)
![5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine](/img/structure/B2962820.png)
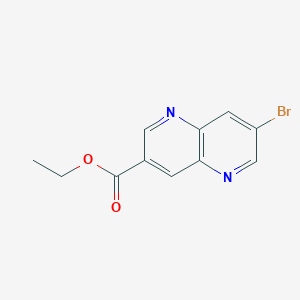
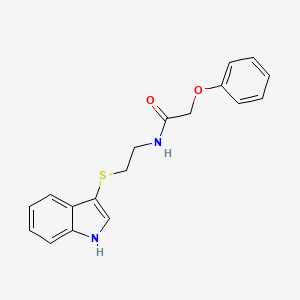
![2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide](/img/structure/B2962826.png)